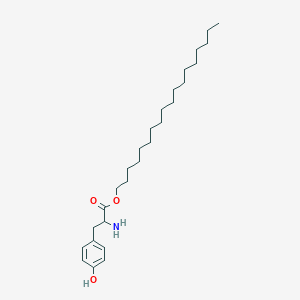
Stearyl tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearyl tyrosine is a compound formed by the esterification of stearic acid and tyrosine. It is known for its role as an immunological adjuvant, which enhances the body’s immune response to an antigen. This compound has been studied for its potential to replace traditional aluminum-based adjuvants due to its improved adjuvanticity and reduced local toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stearyl tyrosine can be synthesized through the esterification of stearic acid with tyrosine. One common method involves the use of an active ester method, where stearic acid is first converted to its active ester form before reacting with tyrosine . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves batch processes that are well-suited for large-scale production. The active ester method is favored due to its efficiency and scalability. The process includes steps such as esterification, purification, and quality control to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions: Stearyl tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The ester linkage can be targeted for substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Stearyl tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and peptide synthesis.
Biology: Investigated for its role in protein modification and enzyme interactions.
Medicine: Explored as an adjuvant in vaccine formulations to enhance immune responses.
Industry: Utilized in the production of bioactive peptides and as a component in drug delivery systems.
Wirkmechanismus
The mechanism by which stearyl tyrosine exerts its effects involves its ability to bind proteins, cause local reactions at the site of injection, and interact with cell membranes. These properties make it an effective adjuvant by enhancing the presentation of antigens to the immune system. The molecular targets include cell surface receptors and membrane proteins, which facilitate the activation of immune cells .
Vergleich Mit ähnlichen Verbindungen
- Aluminum phosphate
- Calcium phosphate
- Stearyl hydroxyphenylglycine
- Phenylalanylethanolamine O-stearate
Comparison: Stearyl tyrosine is unique in its ability to provide enhanced adjuvanticity with reduced local toxicity compared to traditional aluminum-based adjuvants. It also induces a higher IgG2a and IgG2b response, which is beneficial for certain vaccine formulations . Other similar compounds, such as stearyl hydroxyphenylglycine and phenylalanylethanolamine O-stearate, have shown comparable or slightly higher adjuvant activity but may vary in their immunogenic profiles .
Eigenschaften
Molekularformel |
C27H47NO3 |
|---|---|
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
octadecyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)26(28)23-24-18-20-25(29)21-19-24/h18-21,26,29H,2-17,22-23,28H2,1H3 |
InChI-Schlüssel |
OZSVSBMHEZAZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)
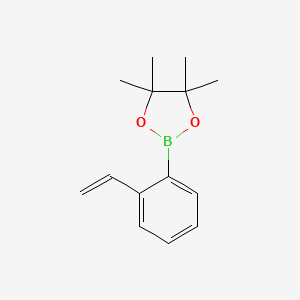
![N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303012.png)
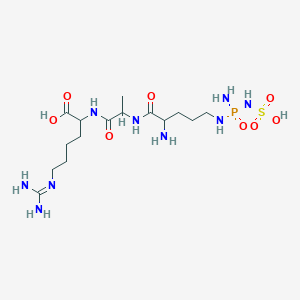

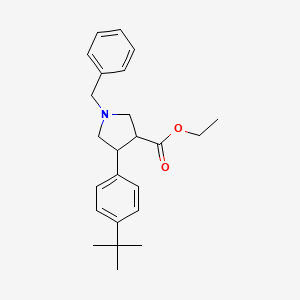
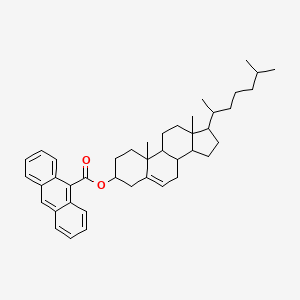

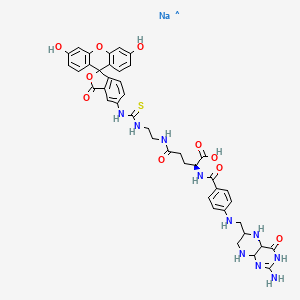
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
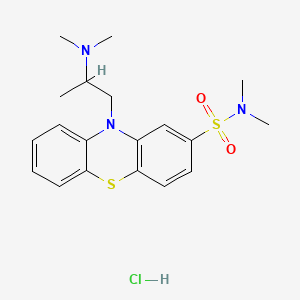
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
